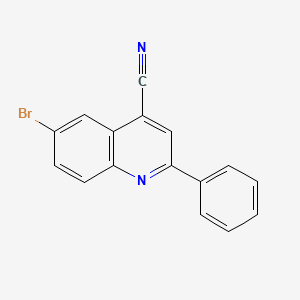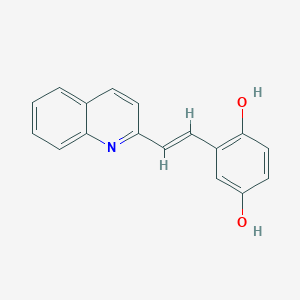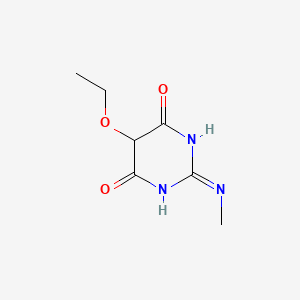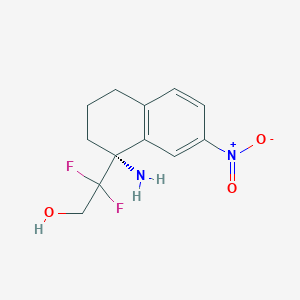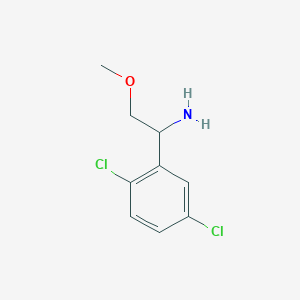
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine functional group attached to a propanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine typically involves the alkylation of a hydrazine derivative with a suitable alkylating agent. One common method is the reaction of 2-methylhydrazine with N,N-diethylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are often employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
N,N-Dimethylethanamine: A simpler amine with fewer alkyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: Another amine with a different alkyl substitution pattern.
Uniqueness
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H21N3 |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
N,N-diethyl-1-(2-methylhydrazinyl)propan-2-amine |
InChI |
InChI=1S/C8H21N3/c1-5-11(6-2)8(3)7-10-9-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
RRLUOJJDILRQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)CNNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


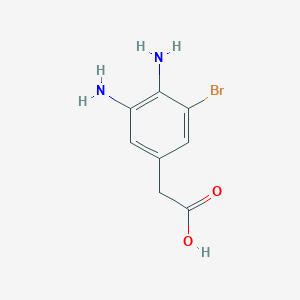

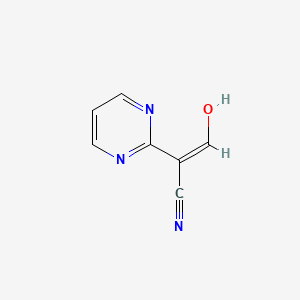
![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
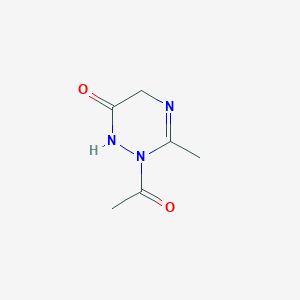
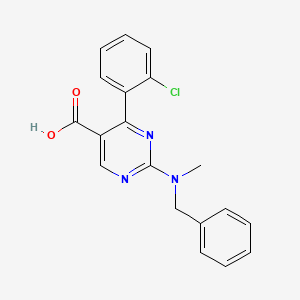
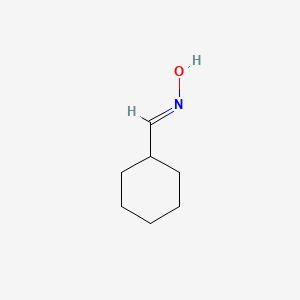

![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)
